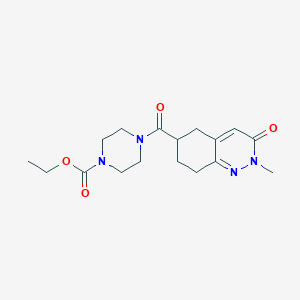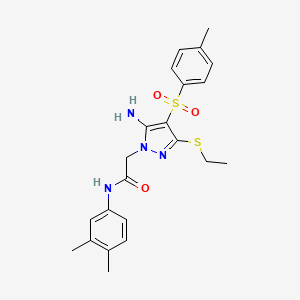
2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method is the Friedländer condensation reaction, which is used to synthesize a series of novel methylenedioxy-bearing quinoline derivatives as described in the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives . Although the specific compound is not mentioned, the general approach to synthesizing quinoline derivatives involves the reaction of an amino-substituted benzaldehyde with a β-keto ester or a β-diketone, which could be applicable to the synthesis of "2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid".
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and is often elucidated using X-ray crystallography. For example, the molecular and crystal structure of a related compound, methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate, was established using this technique . This method provides detailed information about the arrangement of atoms within the molecule and can be used to determine the structure of "2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid".
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, the alkylation of 3,4-dihydroquinazolines, which are structurally related to quinolines, was studied, and the reaction conditions for methylation and subsequent hydrolysis were explored . These types of reactions could potentially be applied to modify the "2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid" molecule to create new derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids involved a reaction that was proposed based on ab initio quantum-chemical calculations, which can provide insights into the electronic properties and reactivity of the molecule . These properties are essential for understanding the behavior of "2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid" in different environments and its potential applications.
Safety and Hazards
Direcciones Futuras
The future directions for research involving this compound would depend on its properties and potential applications. It could be of interest in the development of new synthetic methods, or as a building block for the synthesis of more complex molecules. Further studies could also explore its potential uses in various fields such as medicinal chemistry, materials science, or catalysis .
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-4-7-17-15(8-11)16(19(21)22)10-18(20-17)14-6-5-12(2)13(3)9-14/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAASHOWNRBQQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B3020090.png)

![4-tert-butyl-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B3020092.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide](/img/structure/B3020095.png)
![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide](/img/structure/B3020097.png)
![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B3020098.png)


![N-(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B3020105.png)


![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B3020110.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3020113.png)